

Potential hazards and toxicity of substituted anilines

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Compound of Interest

Compound Name: 4-Bromo-2-methoxy-6-methylaniline

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An in-depth technical guide on the potential hazards and toxicity of substituted anilines for researchers, scientists, and drug development professionals.

Introduction

Aniline and its substituted derivatives are fundamental building blocks in the chemical industry, pivotal for the synthesis of a wide range of products including pharmaceuticals, dyes, pesticides, and polymers.[1][2] However, their widespread use is accompanied by significant toxicological concerns.[2][3] Exposure to these aromatic amines can occur through occupational settings, environmental pollutants, pesticide residues, and even consumer products like cosmetics and cigarette smoke.[3][4]

The toxicity of anilines is multifaceted, with primary concerns including hematotoxicity, genotoxicity, and carcinogenicity.[2][3] The nature and position of substituents on the aniline ring play a crucial role in modulating the toxicological profile of these compounds.[5][6] This guide provides a comprehensive overview of the hazards associated with substituted anilines, summarizing key toxicological data, detailing standard experimental methodologies for their assessment, and visualizing the underlying mechanisms of toxicity.

Quantitative Toxicological Data

The following tables provide a comparative summary of quantitative toxicity data for various substituted anilines, facilitating risk assessment and comparison.

Table 1: Acute Toxicity Data for Substituted Anilines in Rodents[2][7][8]

Chemical Name	CAS Number	Oral LD50 (mg/kg, rat)	Dermal LD50 (mg/kg)	Inhalation LC50 (mg/L, 4h, rat)
Aniline	62-53-3	250 - 930[7][8]	820 (rabbit)[7], 1290 (guinea pig)[7]	1.86 - 3.3[7][8]
2-Chloroaniline	95-51-2	1016[7]	1000 (rat)[7]	4.2 - 6.1[7]
4-Chloroaniline	106-47-8	300 - 420[7]	360 (rabbit)[7]	2.34[7]
3,4-Dichloroaniline	95-76-1	530 - 880[7]	>1000 (rat)[7]	3.3[7]
2-Nitroaniline	88-74-4	1838[7]	>20000 (rabbit) [7]	>2.529 (dust/mist)[7]
4-Nitroaniline	100-01-6	750[7]	>7940[7]	-
o-Toluidine	95-53-4	670 - 900[2][7]	3250 (rabbit)[2]	-
m-Toluidine	108-44-1	450[2]	3250 (rabbit)[2]	-
p-Toluidine	106-49-0	330 - 656[2]	890 (rabbit)[2][7]	-

Data is presented as a range where different studies reported varying values. The species for dermal LD50 is noted in parentheses where it is not the rat.

Table 2: Chronic Toxicity and Carcinogenicity of Selected Anilines[2][7][9]

Chemical Name	IARC Classification	NOAEL/LOAEL (Species, Duration, Route)	Primary Target Organs for Carcinogenicity
Aniline	Group 2A (Probably carcinogenic to humans)[2][9]	NOAEL could not be established in a 2- year rat dietary study; LOAEL was 7 mg/kg bw/day.[9]	Spleen (in rats)[2][9]
4-Chloroaniline	Group 2B (Possibly carcinogenic to humans)	2 mg/kg bw/day (NOAEL, Rat, 2 years, Oral)	Spleen, Adrenal Gland
4-Nitroaniline	-	<3 mg/kg bw/day (LOAEL, Rat, 90 days, Oral)[7]	Blood, Spleen
2-Chloroaniline	-	6.4 mg/m ³ (LOAEL, Rat, 28 days, Inhalation)[7]	Erythrocytes

Table 3: Aquatic Toxicity of Substituted Anilines[7]

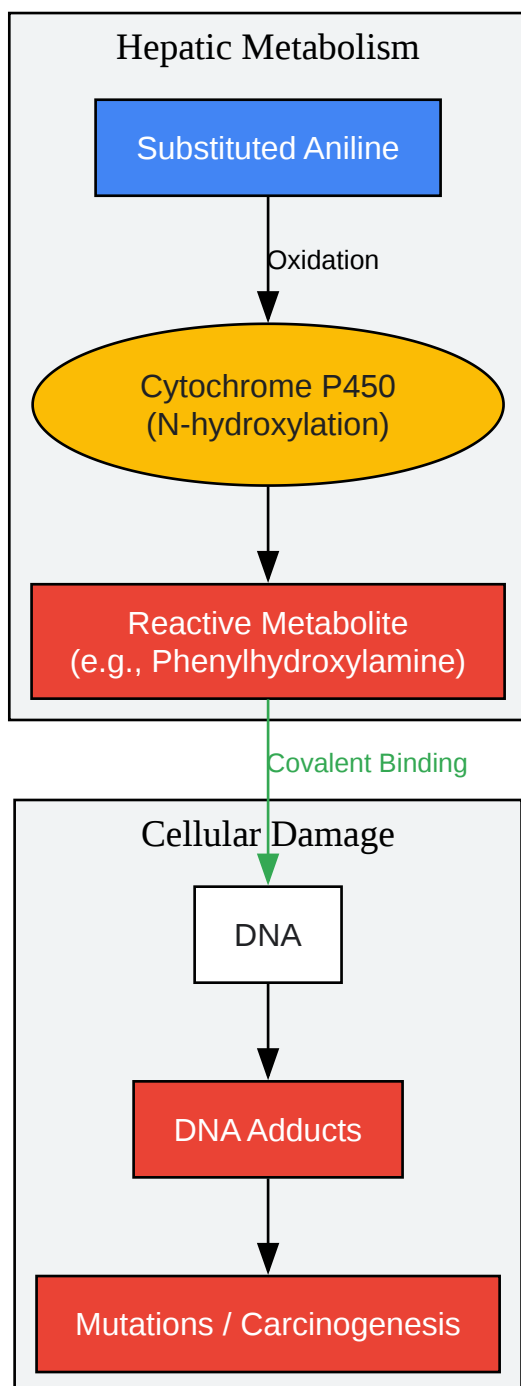
Chemical Name	CAS Number	Daphnia magna EC50 (48h, mg/L)	Algae IC50 (72h, mg/L)	Fish LC50 (96h, mg/L)
Aniline	62-53-3	0.1 - 0.66	1.9 - 18	8.2 - 11
2-Chloroaniline	95-51-2	0.35	1.8	2.4 - 20
4-Chloroaniline	106-47-8	0.05 - 0.32	0.08 - 1.9	10 - 33
3,4- Dichloroaniline	95-76-1	0.25 - 0.58	0.03	2 - 22
2-Nitroaniline	88-74-4	14	14.3	24 - 49
4-Nitroaniline	100-01-6	3.2 - 25	0.19	25 - 130

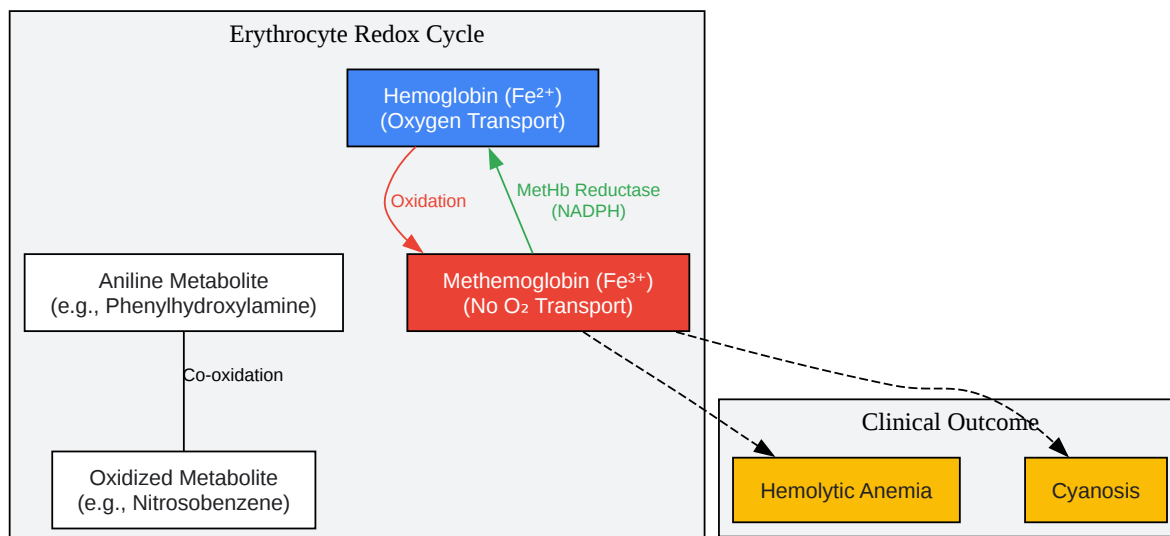
Key Toxicological Mechanisms and Signaling Pathways

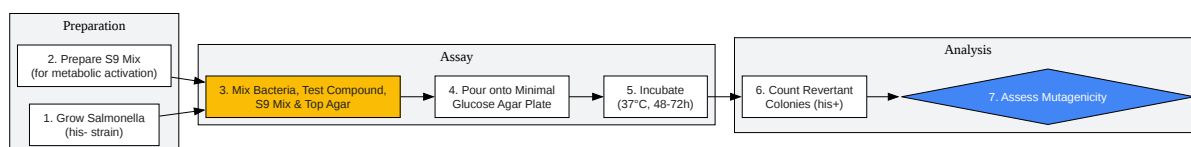
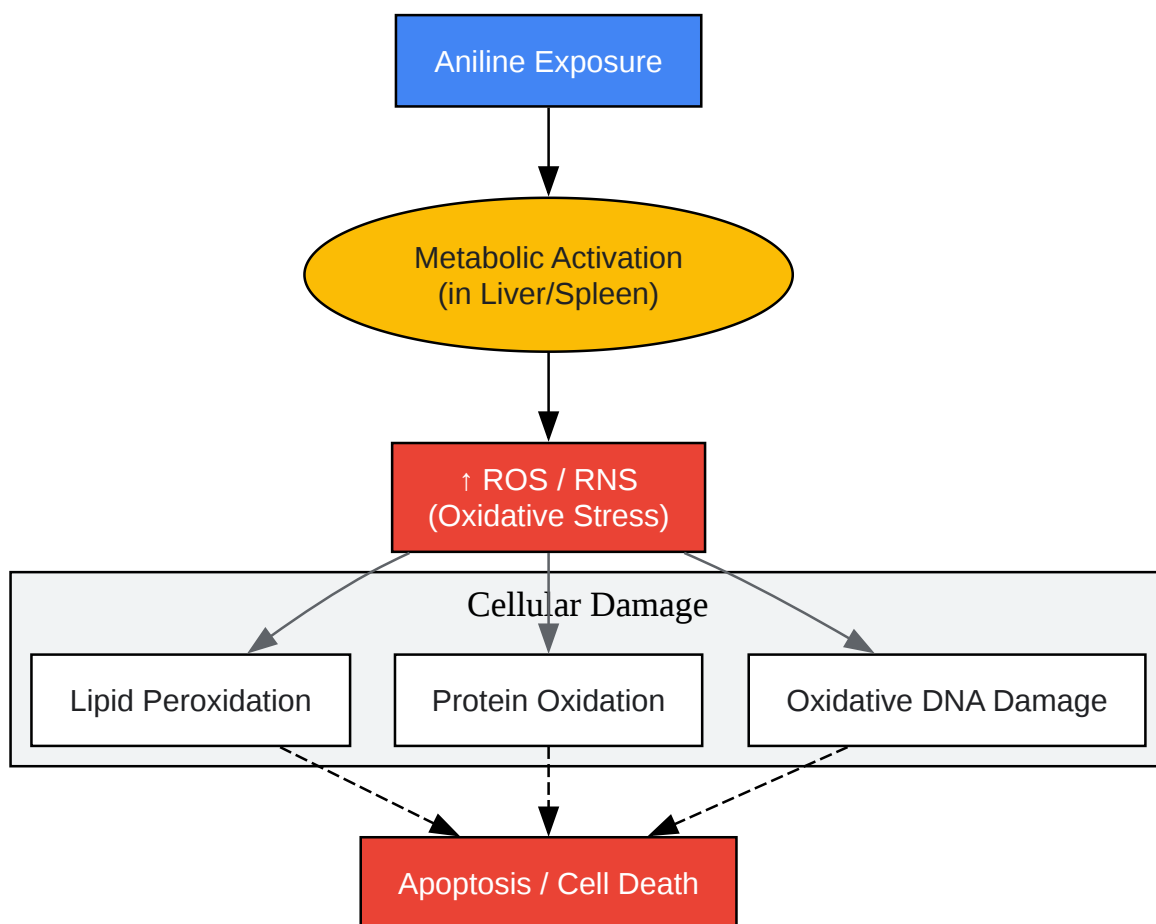
Substituted anilines exert their toxicity through several key mechanisms, which are visualized in the following diagrams.

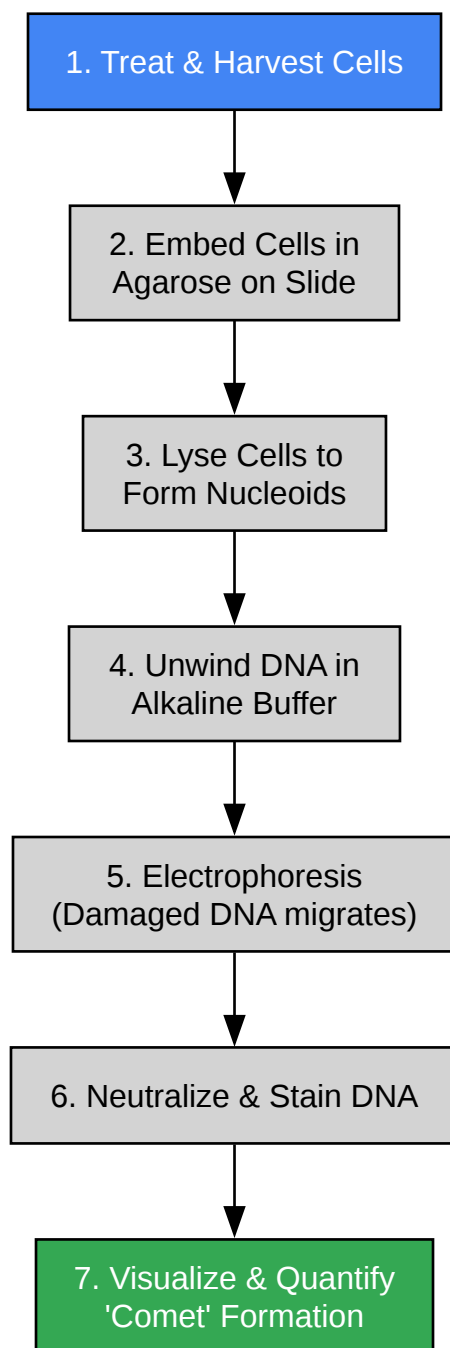
Metabolic Activation

The toxicity of many anilines is contingent on their metabolic activation, primarily by cytochrome P450 enzymes in the liver.^[7] This process, particularly N-hydroxylation, leads to the formation of reactive metabolites such as phenylhydroxylamines and nitrosoarenes.^{[7][10][11][12]} These electrophilic intermediates can covalently bind to cellular macromolecules like DNA, leading to the formation of DNA adducts, which is a critical step in the initiation of carcinogenesis.^{[7][13][14]}









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